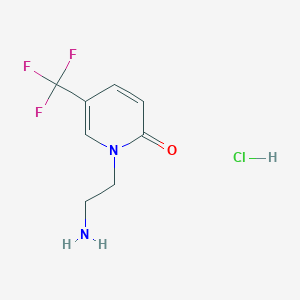

1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride

説明

1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride is a chemical compound with the CAS Number: 1443981-16-5 . It is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle . The compound is stored at 4 degrees Celsius and comes in the form of a powder .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis

Pyrrolidine derivatives, including this compound, have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent was a compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .Physical And Chemical Properties Analysis

The compound is stored at 4 degrees Celsius and comes in the form of a powder . It has a molecular weight of 242.63 .科学的研究の応用

Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase

A novel class of compounds was designed by incorporating the N-difluoromethyl-1,2-dihydropyridin-2-one moiety, showing dual selective COX-2/5-LOX inhibitory activities. This structural modification led to compounds with significant anti-inflammatory activity, suggesting potential applications in developing COX-2/5-LOX inhibitory anti-inflammatory drugs (Chowdhury et al., 2009).

Synthesis of Trifluoromethyl-Containing Mimetics

The hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones was explored for synthesizing novel trifluoromethyl-containing ornithine analogues and thalidomide mimetics. This research highlights the utility of such compounds in medicinal chemistry for creating bioactive molecules with enhanced properties (Tolmachova et al., 2011).

Generation of Structurally Diverse Fused Nitrogen Heterocycles

The catalytic efficiency of indium trichloride was demonstrated in the synthesis of a library of 5,6-unsubstituted 1,4-dihydropyridines through a one-pot protocol. These compounds were further utilized to generate structurally diverse fused nitrogen heterocycles, showcasing the versatility of 1,4-dihydropyridines in complex molecule synthesis (Maiti et al., 2010).

Synthesis and Characterization of Novel Polyimides

A fluorinated aromatic diamine monomer, derived from a compound structurally related to 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride, was synthesized and used to produce new fluorine-containing polyimides. These materials exhibited good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties, suggesting their potential application in advanced material science (Yin et al., 2005).

Fluorescence Properties of 1,4-Dihydropyridines

A study on the synthesis of 3,4,5-substituted 1,4-dihydropyridines (1,4-DHPs) without the need for a catalyst revealed that these compounds exhibit fluorescence, which can be tuned by altering the substituents at the 3- and 5-positions. This characteristic makes them interesting candidates for applications in fluorescent materials and sensors (Sueki et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

将来の方向性

Pyrrolidine derivatives, including 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride, have shown promising results in the field of drug discovery . The unique properties of the pyrrolidine ring, such as the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring, make it a versatile scaffold for the development of new biologically active compounds . Future research could focus on further exploring the potential of these compounds in various therapeutic applications.

特性

IUPAC Name |

1-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)6-1-2-7(14)13(5-6)4-3-12;/h1-2,5H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFGQTZQHIENTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1C(F)(F)F)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B1377116.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1377117.png)

![2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B1377118.png)

![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)